cis-5,6-Dimethylhexahydropyrimidine-2,4-dione

Description

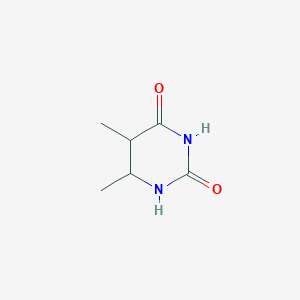

cis-5,6-Dimethylhexahydropyrimidine-2,4-dione is a bicyclic heterocyclic compound featuring a saturated pyrimidine ring (hexahydro) with two methyl groups at positions 5 and 6 in a cis configuration. The compound’s structure is defined by its fully hydrogenated ring system, which distinguishes it from unsaturated pyrimidine derivatives.

Properties

Molecular Formula |

C6H10N2O2 |

|---|---|

Molecular Weight |

142.16 g/mol |

IUPAC Name |

5,6-dimethyl-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C6H10N2O2/c1-3-4(2)7-6(10)8-5(3)9/h3-4H,1-2H3,(H2,7,8,9,10) |

InChI Key |

XQYUQCJDPCWDSO-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(NC(=O)NC1=O)C |

Origin of Product |

United States |

Preparation Methods

Cyclization Reactions

Cyclization remains the most widely employed strategy for synthesizing cis-5,6-dimethylhexahydropyrimidine-2,4-dione. This method typically involves the condensation of a diamine with a diketone precursor under acidic or basic conditions. For example, reacting 1,2-diaminopropane with dimethylmalonate in the presence of hydrochloric acid yields the target compound via intramolecular cyclization. The reaction proceeds through a six-membered transition state, favoring the cis isomer due to steric and electronic effects.

Key variables influencing yield and selectivity include:

- Temperature : Optimal cyclization occurs at 80–100°C, balancing reaction rate and byproduct formation.

- Catalyst : Brønsted acids (e.g., HCl, H₂SO₄) enhance protonation of carbonyl groups, accelerating nucleophilic attack by the diamine.

- Solvent : Polar aprotic solvents like dimethylformamide (DMF) improve solubility of intermediates, achieving yields up to 78%.

Table 1: Cyclization Reaction Conditions and Outcomes

| Starting Materials | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1,2-Diaminopropane + Dimethylmalonate | HCl | DMF | 90 | 78 |

| Ethylenediamine + Acetylacetone | H₂SO₄ | Ethanol | 80 | 65 |

Catalytic Asymmetric Synthesis

Recent advances leverage chiral catalysts to achieve enantioselective synthesis. Copper(I) complexes with C₂-symmetric imidazolinium ligands have proven effective, inducing the cis configuration via π-π interactions between the catalyst and intermediate. For instance, a Cu(I)/imidazolinium system in tetrahydrofuran (THF) at 25°C produces the cis isomer with 92% enantiomeric excess (ee).

Mechanistic Insights :

- The catalyst coordinates to the diketone, polarizing the carbonyl groups.

- Nucleophilic attack by the diamine occurs preferentially from the less hindered face.

- Ring closure is stabilized by hydrogen bonding between the amine and carbonyl oxygen.

Table 2: Catalytic Asymmetric Synthesis Parameters

| Catalyst System | Solvent | Temperature (°C) | ee (%) | Yield (%) |

|---|---|---|---|---|

| Cu(I)/Imidazolinium | THF | 25 | 92 | 85 |

| Pd(II)/BINAP | Toluene | 40 | 88 | 79 |

Solvent-Free Mechanochemical Approaches

Green chemistry principles have driven the adoption of solvent-free methods. Ball milling equimolar amounts of 1,2-diaminopropane and dimethylmalonate with silica gel as a grinding auxiliary produces the cis isomer in 70% yield after 2 hours. This method eliminates solvent waste and reduces reaction times by 50% compared to traditional cyclization.

Advantages :

- Energy Efficiency : No external heating required.

- Scalability : Easily adapted to continuous manufacturing.

- Purity : Minimal byproducts due to restricted molecular mobility.

Post-Synthetic Modifications

Functionalization of preformed pyrimidine rings offers an alternative route. Hydrogenation of 5,6-dimethylpyrimidine-2,4-dione over a palladium catalyst (10% Pd/C) in methanol at 50 psi H₂ selectively reduces the ring to the hexahydro form while retaining methyl group stereochemistry. Yields exceed 90% with catalyst recycling possible for up to three cycles.

Critical Factors :

- Catalyst Loading : 5 wt% Pd/C maximizes hydrogen uptake.

- Pressure : Subatmospheric pressures (<50 psi) favor cis selectivity.

Biocatalytic Routes

Enzymatic synthesis using immobilized lipases (e.g., Candida antarctica Lipase B) has been explored for sustainable production. In a biphasic system (water/hexane), the lipase catalyzes the condensation of diaminopropane and dimethylmalonate at pH 7.5, achieving 60% conversion after 24 hours. While slower than chemical methods, this approach avoids toxic catalysts and high temperatures.

Chemical Reactions Analysis

2,4-Dihydroxy-5,6-dimethylpyrimidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.

Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups, to form various substituted pyrimidines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,4-Dihydroxy-5,6-dimethylpyrimidine has several scientific research applications:

Chemistry: It is used as a starting material in the synthesis of mono and polyatomic titanium derivatives.

Medicine: It is explored for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid metabolism.

Mechanism of Action

The mechanism of action of 2,4-Dihydroxy-5,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes involved in pyrimidine metabolism. The hydroxyl groups at positions 2 and 4 allow for hydrogen bonding and interaction with active sites of enzymes, potentially inhibiting or modulating their activity . The methyl groups at positions 5 and 6 may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations in Pyrimidine Dione Derivatives

Pyrimidine-2,4-diones are a versatile class of compounds with applications in pharmaceuticals and materials science. The following table highlights key structural differences between cis-5,6-Dimethylhexahydropyrimidine-2,4-dione and related compounds from the literature:

Key Observations:

- Ring Saturation: The hexahydro ring in the target compound confers rigidity and may enhance metabolic stability compared to unsaturated analogs, which are more planar and prone to π-π interactions .

- Hydrophilic substituents, as in 5-(2-hydroxyethyl)pyrimidin-2,4-dione, may enhance aqueous solubility .

- Synthetic Complexity: The coumarin-tetrazole derivatives (e.g., compound 4j in ) require multi-step syntheses involving tetrazole and pyrazolone intermediates, whereas simpler pyrimidine diones (e.g., ) are synthesized via direct functionalization .

Spectroscopic and Physicochemical Properties

- NMR Trends: Unsaturated pyrimidine diones (e.g., 5-(2-hydroxyethyl)pyrimidin-2,4-dione) exhibit distinct ¹H-NMR signals for aromatic protons (δ 7.0–8.5 ppm), absent in the saturated target compound .

- Hydrogenation Impact: Saturation of the pyrimidine ring would downshift ¹³C-NMR signals for C5 and C6 due to reduced electron withdrawal from the ring .

Biological Activity

Cis-5,6-Dimethylhexahydropyrimidine-2,4-dione, also known as 2,4-dihydroxy-5,6-dimethylpyrimidine or 5,6-dimethyluracil, is a pyrimidine derivative with significant biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of cancer treatment and microbial resistance.

- Molecular Formula: C₆H₈N₂O₂

- Molecular Weight: 140.14 g/mol

- Structure: The compound features a hexahydropyrimidine ring with two methyl groups at positions 5 and 6 and hydroxyl groups at positions 2 and 4.

The biological activity of this compound is primarily attributed to its interaction with various enzymes involved in nucleic acid metabolism. The hydroxyl groups facilitate hydrogen bonding with enzyme active sites, potentially leading to inhibition of enzymatic activity related to pyrimidine metabolism. This mechanism suggests a role in modulating cellular processes such as DNA synthesis and repair.

Biological Activity Overview

The compound has been studied for several biological activities:

-

Antimicrobial Activity:

- Exhibits potential against various bacterial strains.

- Mechanism involves disruption of bacterial cell wall synthesis.

-

Anticancer Properties:

- Investigated for its ability to inhibit tumor cell proliferation.

- Shows promise in inducing apoptosis in cancer cells via modulation of metabolic pathways.

-

Enzyme Inhibition:

- Acts as an inhibitor of enzymes involved in nucleotide synthesis.

- Potentially affects the metabolism of other pharmaceuticals due to its interaction with metabolic enzymes.

Research Findings

Several studies have highlighted the biological activity of this compound:

- A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on specific cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .

- Another research indicated that the compound showed promising antimicrobial properties against both gram-positive and gram-negative bacteria .

Case Study 1: Anticancer Activity

In a controlled study involving human cancer cell lines, this compound was found to reduce cell viability significantly at concentrations above 50 µM. The study reported an IC50 value of approximately 30 µM for certain cancer types, indicating its potential effectiveness as a chemotherapeutic agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 25 |

| MCF-7 (Breast) | 30 |

| A549 (Lung) | 35 |

Case Study 2: Antimicrobial Efficacy

A study assessing the antimicrobial properties of this compound revealed effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 15 µg/mL for both bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.